

Vidofludimus: A Comparative Analysis of its Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vidofludimus	
Cat. No.:	B1631139	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity profile of **Vidofludimus** (IMU-838), a novel immunomodulatory drug, with its main alternative, Teriflunomide. The information presented is supported by available experimental data to aid in research and development decisions.

Vidofludimus is a next-generation, orally available small molecule drug candidate with a dual mechanism of action: it is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the nuclear receptor related 1 (Nurr1).[1][2] Its primary therapeutic effect in autoimmune diseases is attributed to the selective inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[3][4] This pathway is crucial for the proliferation of activated lymphocytes, making it a key target for immunomodulation.[3][4]

Comparative Selectivity Profile: Vidofludimus vs. Teriflunomide

A key differentiator of **Vidofludimus** is its high selectivity for its intended targets, which is reported to result in a more favorable safety profile compared to the first-generation DHODH inhibitor, Teriflunomide.[5][6]

Primary Target: Dihydroorotate Dehydrogenase (DHODH)



Vidofludimus demonstrates potent inhibition of human DHODH. Preclinical studies have shown it to be approximately 2.6 times more potent than Teriflunomide in inhibiting this enzyme.[6][7]

Compound	Target	IC50 (Human DHODH)	Reference
Vidofludimus	DHODH	~134-160 nM	[1][2]
Teriflunomide	DHODH	~420 nM (~1.25 μM)	[2]

Secondary Target: Nuclear Receptor Related 1 (Nurr1)

A unique characteristic of **Vidofludimus** is its activity as an agonist of Nurr1, a transcription factor with neuroprotective and anti-inflammatory properties.[8] This activity is not shared by other DHODH inhibitors, including Teriflunomide.[4]

Compound	Target	EC50	Reference
Vidofludimus	Nurr1	~0.4 μM	[4][8]
Teriflunomide	Nurr1	No activity reported	[4]

Cross-Reactivity and Off-Target Profile

The improved safety profile of **Vidofludimus** is attributed to its high selectivity and lack of significant off-target effects, particularly on kinases, which are often associated with adverse effects of other immunomodulators.[5][9]

Kinase Selectivity

While specific quantitative data from a broad kinase panel for **Vidofludimus** is proprietary, it has been reported that **Vidofludimus** was tested against a panel of over 100 protein kinases and showed no significant off-target effects.[5] In contrast, Teriflunomide has been reported to inhibit tyrosine kinase activity, although at concentrations much higher than those required for DHODH inhibition.[10]



Compound	Off-Target Profile	Supporting Evidence
Vidofludimus	Highly selective with no reported off-target kinase effects.	Tested against a panel of over 100 kinases with no significant inhibition noted (data on file by Immunic, Inc.).[5]
Teriflunomide	Known to inhibit tyrosine kinases at higher concentrations. Also inhibits CYP2C19 with an IC50 of 49 μM.	Inhibition of tyrosine kinase activity has been reported in vitro and in vivo.[10]

Nuclear Receptor Selectivity

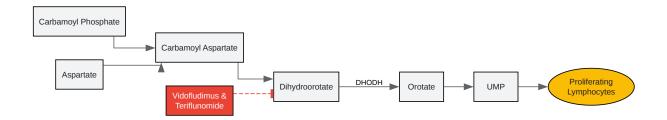
Vidofludimus has been shown to be selective for Nurr1 over other related nuclear receptors.

Nuclear Receptor	Vidofludimus EC50	Reference
Nurr1 (NR4A2)	~0.4 µM	[4][8]
Nur77 (NR4A1)	~3.1 µM	[4][8]
NOR1 (NR4A3)	~2.9 µM	[4][8]
PPARy	Weak agonism (EC50 > 10 μM)	[4]

Signaling Pathways and Experimental Workflows Pyrimidine de novo Synthesis Pathway

The primary mechanism of action for both **Vidofludimus** and Teriflunomide is the inhibition of DHODH, which blocks the de novo synthesis of pyrimidines, essential for the proliferation of activated T and B lymphocytes.



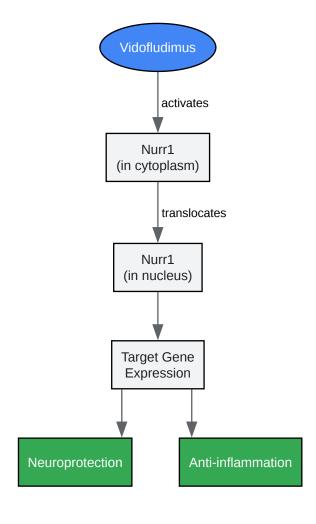


Click to download full resolution via product page

Caption: Inhibition of DHODH by Vidofludimus and Teriflunomide.

Nurr1 Signaling Pathway

Vidofludimus uniquely activates the Nurr1 signaling pathway, which is associated with neuroprotective and anti-inflammatory effects.



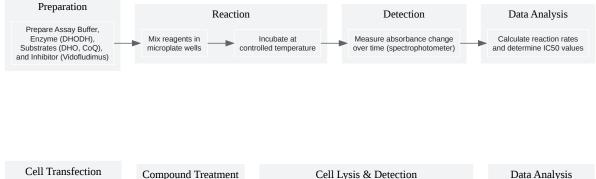


Click to download full resolution via product page

Caption: Vidofludimus-mediated activation of the Nurr1 signaling pathway.

Experimental Workflow: DHODH Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHODH is a spectrophotometric assay.



Transfect cells with
Nurr1 expression vector &
luciferase reporter plasmid

Treat transfected cells
with Vidofludimus

Lyse cells and add
luciferase substrate

Measure luminescence

Normalize data and
determine EC50 values

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tga.gov.au [tga.gov.au]
- 2. marketscreener.com [marketscreener.com]
- 3. taiwannews.com.tw [taiwannews.com.tw]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]



- 5. uk.investing.com [uk.investing.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Biochemical assays for kinase activity detection Celtarys [celtarys.com]
- 8. Teriflunomide PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects
 PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update of teriflunomide for treatment of multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vidofludimus: A Comparative Analysis of its Cross-Reactivity and Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631139#cross-reactivity-and-selectivity-profile-of-vidofludimus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com